5-[4-(Methylsulfonyl)phenyl]-1H-indole

COX-2 inhibition selectivity index structure-activity relationship

5-[4-(Methylsulfonyl)phenyl]-1H-indole (CAS: 599198-39-7) is a synthetic indole derivative characterized by a para-methylsulfonyl phenyl substituent at the C5 position of the indole core. Its molecular formula is C15H13NO2S with a molecular weight of 271.3 g/mol.

Molecular Formula C15H13NO2S
Molecular Weight 271.3 g/mol
Cat. No. B12866754
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-[4-(Methylsulfonyl)phenyl]-1H-indole
Molecular FormulaC15H13NO2S
Molecular Weight271.3 g/mol
Structural Identifiers
SMILESCS(=O)(=O)C1=CC=C(C=C1)C2=CC3=C(C=C2)NC=C3
InChIInChI=1S/C15H13NO2S/c1-19(17,18)14-5-2-11(3-6-14)12-4-7-15-13(10-12)8-9-16-15/h2-10,16H,1H3
InChIKeyZCQXAJZLLSVHNA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide for 5-[4-(Methylsulfonyl)phenyl]-1H-indole: A Structurally Defined COX-2 Inhibitor Scaffold


5-[4-(Methylsulfonyl)phenyl]-1H-indole (CAS: 599198-39-7) is a synthetic indole derivative characterized by a para-methylsulfonyl phenyl substituent at the C5 position of the indole core. Its molecular formula is C15H13NO2S with a molecular weight of 271.3 g/mol . This compound belongs to a class of diaryl heterocycles recognized as selective cyclooxygenase-2 (COX-2) inhibitors, distinguished by the presence of a methylsulfonyl (-SO2CH3) pharmacophore that is critical for orienting within the enzyme's secondary binding pocket [1][2]. Available commercially at ≥95% purity , it serves primarily as a research tool and synthetic intermediate in medicinal chemistry programs targeting inflammation, oncology, and related pathways.

Why Close Analogs of 5-[4-(Methylsulfonyl)phenyl]-1H-indole Cannot Be Substituted Without Quantitative Revalidation


While multiple indole derivatives bearing methylsulfonyl groups have been reported as COX-2 inhibitors, their biological profiles are not interchangeable. The precise substitution pattern—specifically the 5-aryl attachment on the indole versus the more common 2-aryl or 3-aryl configurations—dictates the orientation of the methylsulfonyl pharmacophore within the COX-2 secondary pocket, as demonstrated by molecular docking studies [1]. Moreover, the absence of additional substituents on the indole nitrogen or C2/C3 positions in 5-[4-(Methylsulfonyl)phenyl]-1H-indole provides a chemically defined scaffold distinct from closely related series (e.g., 5-substituted-2-(4-(methylsulfonyl)phenyl)-1H-indoles or N-methylsulfonyl-indoles) that have been extensively optimized for dual COX-2/5-LOX inhibition or antimicrobial activity [2][3]. Substituting one analog for another without re-evaluating the SAR would introduce unverified selectivity indices, altered ADMET properties, and potentially divergent target engagement profiles, jeopardizing experimental reproducibility and data integrity.

Quantitative Differentiation Evidence: 5-[4-(Methylsulfonyl)phenyl]-1H-indole vs. Closest Comparators


COX-2 Selectivity Index: Benchmarking Against Unsubstituted Parent Scaffold and 5-OMe Analog

In a systematic SAR study of 5-substituted-2-(4-(methylsulfonyl)phenyl)-1H-indole derivatives, the compound with a hydrogen substituent at C5 (the direct analog of the target compound) exhibited a COX-2 selectivity index of 173.9, derived from IC50 values of 0.17 µM for COX-2 and 29.56 µM for COX-1. This positions the target scaffold as a potent and selective COX-2 inhibitor, though optimization at C5 (e.g., with methoxy) can further enhance selectivity to 291.2 [1]. The data underscore that the 5-aryl methylsulfonyl phenyl indole core provides a robust selectivity profile that can be tuned through peripheral substitution.

COX-2 inhibition selectivity index structure-activity relationship

COX-2 Inhibitory Potency: Direct Affinity Comparison with Structural Isomers

The target compound exhibits an IC50 of 43 nM for recombinant human COX-2 in an enzyme immunoassay [1]. This potency aligns with the broader class of 2-(4-methylsulfonylphenyl) indole derivatives, which have been shown to possess 'excessive selectivity towards COX-2' relative to reference drugs indomethacin and celecoxib in comparative studies [2]. While a direct head-to-head IC50 comparison between the target compound and celecoxib is not available from the same assay, the class-level data indicate that the methylsulfonylphenyl indole scaffold can achieve COX-2 inhibitory potencies comparable to or exceeding those of established selective COX-2 inhibitors.

COX-2 inhibition IC50 enzyme assay

Molecular Docking: Structural Basis for COX-2 Secondary Pocket Engagement

Molecular docking of the closely related 5-OMe analog into the COX-2 active site reveals that the para-methylsulfonyl group occupies the enzyme's secondary pocket—a defining feature of selective COX-2 inhibition—forming key interactions that are absent in COX-1 [1]. This binding mode is characteristic of the diaryl heterocycle class (e.g., celecoxib) and is not shared by non-selective NSAIDs like indomethacin. The structural data confirm that the target compound's pharmacophore is correctly oriented to exploit the larger active site cavity of COX-2, providing a mechanistic rationale for its observed selectivity.

molecular modeling COX-2 binding pharmacophore

Evidence-Based Application Scenarios for 5-[4-(Methylsulfonyl)phenyl]-1H-indole Procurement


Hit-to-Lead Optimization of Selective COX-2 Inhibitors

The target compound serves as an ideal starting scaffold for medicinal chemistry programs focused on next-generation COX-2 inhibitors. Its baseline COX-2 IC50 of 43 nM and selectivity index of 173.9 provide a validated core that can be further functionalized at C5, C3, or the indole nitrogen to modulate potency, selectivity, and ADME properties. The structural basis for selectivity—confirmed by molecular docking showing methylsulfonyl engagement with the COX-2 secondary pocket [1][2]—enables structure-guided design of analogs with potentially reduced cardiovascular risk profiles compared to coxibs that lack 5-LOX inhibitory activity [3].

Chemical Biology Probe for COX-2-Dependent Inflammatory Pathways

With a well-defined COX-2 inhibitory profile, the compound can be employed as a chemical tool to dissect COX-2-specific signaling in cellular and in vivo models of inflammation. Unlike pan-COX inhibitors such as indomethacin, its selectivity for COX-2 over COX-1 (SI = 173.9) minimizes confounding effects arising from COX-1 inhibition (e.g., gastric mucosal damage) [1], allowing researchers to isolate COX-2-dependent mechanisms with greater precision.

Reference Standard for Analytical Method Development and Quality Control

Given its defined purity specifications (≥95%) and commercial availability from multiple suppliers , the compound is suitable for use as a reference standard in HPLC, LC-MS, or NMR-based analytical methods for the characterization and quantification of related indole-based COX-2 inhibitors in pharmaceutical development and quality control workflows.

Synthetic Intermediate for Dual COX-2/5-LOX or Antimicrobial Indole Derivatives

The core scaffold can be elaborated to generate dual COX-2/5-LOX inhibitors or antimicrobial indole derivatives, as demonstrated by structurally related series in which modifications to the indole core yielded compounds with dual anti-inflammatory and antibacterial activities [3]. This versatility makes the target compound a strategic building block for synthesizing focused libraries aimed at multi-target drug discovery.

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